Cas no 935547-73-2 (5-(1H-Imidazol-1-yl)-2-pyridinamine)

5-(1H-Imidazol-1-yl)-2-pyridinamine is a heterocyclic compound featuring an imidazole moiety linked to a 2-aminopyridine scaffold. This structure imparts versatility in coordination chemistry and pharmaceutical applications, serving as a key intermediate or ligand in catalysis and drug development. Its dual functional groups (imidazole and amine) enable selective reactivity, facilitating modifications for tailored synthesis. The compound exhibits potential in medicinal chemistry due to its ability to interact with biological targets, particularly in enzyme inhibition or receptor binding. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in research and industrial processes. Suitable for further functionalization, it offers a robust platform for developing specialized derivatives.
5-(1H-Imidazol-1-yl)-2-pyridinamine structure
935547-73-2 structure
商品名:5-(1H-Imidazol-1-yl)-2-pyridinamine
CAS番号:935547-73-2
MF:C8H8N4
メガワット:160.17592048645
MDL:MFCD11135723
CID:69567
PubChem ID:16128050

5-(1H-Imidazol-1-yl)-2-pyridinamine 化学的及び物理的性質

名前と識別子

    • 5-(1H-Imidazol-1-yl)pyridin-2-amine
    • 5-(1H-Imidazol-1-yl)-2-pyridinamine
    • 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine
    • 6-BroMo-[1,2,4]triazolo[1,5-a]pyrazine
    • 5-(1H-Imidazol-1-yl)-2-pyridinamine (ACI)
    • 5-(IMIDAZOL-1-YL)PYRIDIN-2-AMINE
    • QUVGAWLFTQSTSQ-UHFFFAOYSA-N
    • CS-W008872
    • 935547-73-2
    • MFCD11135723
    • BS-17935
    • N12668
    • 5-imidazol-1-ylpyridin-2-amine
    • SCHEMBL1839540
    • AKOS000222296
    • DB-079612
    • MDL: MFCD11135723
    • インチ: 1S/C8H8N4/c9-8-2-1-7(5-11-8)12-4-3-10-6-12/h1-6H,(H2,9,11)
    • InChIKey: QUVGAWLFTQSTSQ-UHFFFAOYSA-N
    • ほほえんだ: N1=CN(C2C=CC(N)=NC=2)C=C1

計算された属性

  • せいみつぶんしりょう: 197.95400
  • どういたいしつりょう: 160.074896272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 56.7Ų

じっけんとくせい

  • 密度みつど: 1.32
  • 屈折率: 1.835
  • PSA: 43.08000
  • LogP: 0.88680

5-(1H-Imidazol-1-yl)-2-pyridinamine セキュリティ情報

  • シグナルワード:Danger
  • 危害声明: H301-H311-H331
  • 警告文: P261-P280-P301+P310-P311
  • 包装グループ:
  • 危険レベル:6.1
  • ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C(BD254466)

5-(1H-Imidazol-1-yl)-2-pyridinamine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(1H-Imidazol-1-yl)-2-pyridinamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0983666-5g
5-(1H-Imidazol-1-yl)pyridin-2-amine
935547-73-2 95%
5g
$700 2024-08-02
TRC
I577338-50mg
5-(1H-Imidazol-1-yl)-2-pyridinamine
935547-73-2
50mg
$178.00 2023-05-18
TRC
I577338-25mg
5-(1H-Imidazol-1-yl)-2-pyridinamine
935547-73-2
25mg
$110.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SG477-200mg
5-(1H-Imidazol-1-yl)-2-pyridinamine
935547-73-2 98%
200mg
421.0CNY 2021-08-04
Matrix Scientific
118944-1g
5-(1H-Imidazol-1-yl)pyridin-2-amine, 95+%
935547-73-2 95+%
1g
$540.00 2023-09-08
eNovation Chemicals LLC
D548826-1g
5-(1H-IMidazol-1-yl)pyridin-2-aMine
935547-73-2 97%
1g
$321 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SG477-250mg
5-(1H-Imidazol-1-yl)-2-pyridinamine
935547-73-2 98%
250mg
638CNY 2021-05-08
A2B Chem LLC
AH95709-1g
5-(1H-Imidazol-1-yl)-2-pyridinamine
935547-73-2 98%
1g
$221.00 2024-07-18
Ambeed
A656823-100mg
5-(1H-Imidazol-1-yl)pyridin-2-amine
935547-73-2 98%
100mg
$51.0 2024-04-16
A2B Chem LLC
AH95709-250mg
5-(1H-Imidazol-1-yl)-2-pyridinamine
935547-73-2 98%
250mg
$60.00 2024-07-18

5-(1H-Imidazol-1-yl)-2-pyridinamine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide ,  2-Methyl-1-[[(2S)-1-(phenylmethyl)-2-pyrrolidinyl]methyl]-1H-imidazole Solvents: Dimethylformamide ;  30 min, rt; 24 h, 110 °C
リファレンス
Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides
Zhu, Liangbo; Cheng, Liang; Zhang, Yuxi; Xie, Rugang; You, Jingsong, Journal of Organic Chemistry, 2007, 72(8), 2737-2743

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Pyrazolopyrimidines and related heterocycles as CK2 inhibitors and their preparation and use in the treatment of cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Dimethyl sulfoxide ;  4 h, 150 °C
リファレンス
Preparation of deoxynojirimycin imino-sugars useful for the treatment of viral diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  overnight, rt
リファレンス
Synthesis method and application of 2-pyridine substituted urea-based small-molecular compound
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Ethylene glycol ,  Cuprous iodide Solvents: Isopropanol ;  8 h, rt → 110 °C
リファレンス
Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine
Roy, Swarnali; Paul, Barnali; Mukherjee, Ayan; Kundu, Biswajit; Talukdar, Arindam, RSC Advances, 2017, 7(70), 44366-44370

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  40 h, 120 °C
リファレンス
Simple copper salt-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides
Anonymous, Chemtracts, 2010, 23(2), 47-50

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  30 min, rt; 40 h, 120 °C; 120 °C → rt
リファレンス
Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides
Zhu, Liangbo; Guo, Peng; Li, Gaocan; Lan, Jingbo; Xie, Rugang; et al, Journal of Organic Chemistry, 2007, 72(22), 8535-8538

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  1H-Imidazolium, 3-[(4-ethenylphenyl)methyl]-1,2-dimethyl-, chloride (1:1), polym… (reaction products with sodium hydroxide and L-proline) ,  L-Proline, ion(1-), 1,2,3-trimethyl-1H-imidazolium (1:1) (polystyrene-supported) Solvents: Dimethyl sulfoxide ;  30 min, rt; 60 h, 120 °C; 120 °C → rt
リファレンス
A Concept of Supported Amino Acid Ionic Liquids and Their Application in Metal Scavenging and Heterogeneous Catalysis
Chen, Wen; Zhang, Yuanyuan; Zhu, Liangbo; Lan, Jingbo; Xie, Rugang; et al, Journal of the American Chemical Society, 2007, 129(45), 13879-13886

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: [2-[(Dimethylamino-κN)methyl]benzenethiolato-κS]copper Solvents: N-Methyl-2-pyrrolidone ;  16 h, 160 °C
リファレンス
C-N Coupling of nitrogen nucleophiles with aryl and heteroaryl bromides using aminoarenethiolato-copper(I) (pre-)catalyst
Sperotto, Elena; van Klink, Gerard P. M.; de Vries, Johannes G.; van Koten, Gerard, Tetrahedron, 2010, 66(19), 3478-3484

5-(1H-Imidazol-1-yl)-2-pyridinamine Raw materials

5-(1H-Imidazol-1-yl)-2-pyridinamine Preparation Products

5-(1H-Imidazol-1-yl)-2-pyridinamine 関連文献

5-(1H-Imidazol-1-yl)-2-pyridinamineに関する追加情報

Introduction to 5-(1H-Imidazol-1-yl)-2-pyridinamine (CAS No. 935547-73-2)

5-(1H-Imidazol-1-yl)-2-pyridinamine, identified by its Chemical Abstracts Service (CAS) number 935547-73-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of biaryl amines, characterized by its structural framework consisting of a pyridine ring linked to an imidazole moiety through an amine functional group. The unique structural features of 5-(1H-Imidazol-1-yl)-2-pyridinamine make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel therapeutic agents targeting various biological pathways.

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. In 5-(1H-Imidazol-1-yl)-2-pyridinamine, the imidazole ring is positioned strategically to engage with biological systems, while the pyridine ring provides additional opportunities for molecular recognition and binding. The presence of an amine group at the 2-position of the pyridine ring further enhances its potential as a scaffold for drug design, allowing for modifications that can optimize pharmacokinetic properties and target specificity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of 5-(1H-Imidazol-1-yl)-2-pyridinamine with various biological targets. Studies have suggested that this compound may exhibit inhibitory activity against certain kinases and other enzymes involved in cancer progression. For instance, preliminary computational studies indicate that derivatives of 5-(1H-Imidazol-1-yl)-2-pyridinamine could interact with tyrosine kinases, which are critical in signal transduction pathways associated with cell growth and proliferation. These findings align with the broader trend in oncology research toward identifying small-molecule inhibitors that disrupt aberrant signaling cascades.

In addition to its potential applications in oncology, 5-(1H-Imidazol-1-yl)-2-pyridinamine has shown promise in other therapeutic areas. Research has explored its interactions with bacterial enzymes, suggesting that it may serve as a lead compound for developing novel antibiotics. The combination of the imidazole and pyridine moieties provides multiple sites for chemical modification, enabling the synthesis of libraries of derivatives with tailored biological activities. High-throughput screening (HTS) approaches have been employed to identify analogs of 5-(1H-Imidazol-1-yl)-2-pyridinamine that exhibit enhanced potency and selectivity against specific bacterial targets.

The synthesis of 5-(1H-Imidazol-1-yl)-2-pyridinamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted imidazole and pyridine precursors, followed by functional group transformations such as nucleophilic substitution or reduction. Advances in synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have streamlined the process, making it more efficient and scalable for industrial applications.

One of the key challenges in the development of 5-(1H-Imidazol-1-yl)-2-pyridinamine as a therapeutic agent is optimizing its pharmacokinetic properties. Poor solubility, rapid metabolism, and off-target effects can limit its clinical efficacy. To address these issues, researchers are exploring strategies such as prodrug design and covalent modifications that enhance bioavailability and target specificity. Additionally, structure-based drug design techniques are being utilized to refine the molecular architecture of 5-(1H-Imidazol-1-yl)-2-pyridinamine derivatives for improved pharmacological profiles.

The role of 5-(1H-Imidazol-1-ylyl)-pyridinamine in drug discovery is further highlighted by its presence in several ongoing clinical trials and preclinical studies. These investigations aim to evaluate its safety profile and therapeutic potential across a range of diseases. The compound's dual functionality—combining an imidazole ring with a pyridine moiety—makes it a versatile scaffold for addressing multiple disease mechanisms simultaneously. This multifaceted approach is particularly relevant in complex conditions such as inflammatory disorders and neurodegenerative diseases, where targeting multiple pathways may lead to more effective treatment strategies.

In conclusion, 5-(1H-imidazol-l -yl)-pyridinamine (CAS No. 93554773 - 2) represents a significant advancement in medicinal chemistry research due to its unique structural features and promising biological activities. Its potential applications span multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. As research continues to uncover new insights into its mechanism of action and pharmacological properties, 5-(l H-imidazol-l -yl) -py ridinin am ine is poised to play a crucial role in the development of next-generation pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:935547-73-2)5-(1H-Imidazol-1-yl)-2-pyridinamine
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清らかである:99%/99%
はかる:1g/5g
価格 ($):174.0/520.0